[1-(2-Bromophenyl)ethyl](methyl)amine
Description
1-(2-Bromophenyl)ethylamine is a secondary amine featuring a 2-bromophenyl group attached to an ethyl chain and a methyl substituent on the nitrogen. This compound is structurally significant in pharmaceutical chemistry, particularly as an intermediate in synthesizing dibenzazepines, a class of antidepressants (e.g., imipramine derivatives) . Biocatalytic routes employing ω-transaminases (ω-TAs) enable enantioselective synthesis of its primary amine precursor, 1-(2-bromophenyl)ethan-1-amine, which is further functionalized . The 2-bromophenyl group contributes to steric and electronic effects, influencing reactivity and binding in biological systems.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 |
InChI Key |
XECFTYRSJJZEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 1-(2-Bromophenyl)ethylamine involves the nucleophilic substitution of a 2-bromophenyl ethyl halide with methylamine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction.
Reductive Amination: Another method involves the reductive amination of 2-bromoacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine often involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form de-brominated or other reduced products.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products include brominated ketones or aldehydes.
Reduction: Products include de-brominated amines.
Substitution: Products vary depending on the nucleophile used, but typically include substituted phenyl ethyl amines.
Scientific Research Applications
Chemistry:
Catalysis: 1-(2-Bromophenyl)ethylamine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine:
Drug Development: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)ethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound. The pathways involved typically include signal transduction mechanisms that are modulated by the presence of the brominated phenyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomerism
Compound : 1-(4-Bromophenyl)ethylamine
- Key Differences : Bromine at the para position (4-bromophenyl) instead of ortho (2-bromophenyl).
- Electronic Effects: The para position may alter electron distribution, affecting resonance stabilization and reactivity in aromatic electrophilic substitution .
Compound : 1-(2-Chlorophenyl)ethylamine Derivatives
Amine Group Variations
Compound : 2-(2-Bromophenyl)ethan-1-amine
- Key Differences : Primary amine (NH₂) vs. secondary amine (N-methyl).
- Impact :
Compound : (4-Bromophenyl)methylamine
- Key Differences : Ethylamine group and bromophenylmethyl substituent.
- Synthetic Routes: Prepared via hydroamination or reductive amination, differing from ω-TA-mediated pathways .
Structural Extensions and Functional Groups
Compound : 1-Amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
- Key Differences : Cyclobutane ring and carboxylate ester.
- Acid Sensitivity: The ester group may hydrolyze under acidic conditions, limiting stability compared to the parent amine .
Compound : [2-(1,3-Benzothiazol-2-yl)ethyl][1-(2-bromophenyl)ethyl]amine
Halogen and Alkyl Substituent Modifications
Compound : 1-(2-Bromo-5-methylphenyl)ethylamine
- Key Differences : Additional methyl group at the 5-position on the phenyl ring; ethylamine substituent.
- Metabolic Stability: Ethylamine may slow hepatic metabolism compared to methylamine, extending half-life .
Biological Activity
1-(2-Bromophenyl)ethyl(methyl)amine, a compound characterized by its unique structure comprising a bromophenyl group attached to an ethyl chain and a methylamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 212.11 g/mol
- CAS Number : 114446-55-8
The presence of the bromine atom enhances the compound's electrophilic character, potentially influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 1-(2-Bromophenyl)ethyl(methyl)amine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Key areas of interest include:
- Neurotransmitter Interaction : The compound is suggested to interact with various neurotransmitter receptors, influencing dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Antidepressant Properties : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models, potentially through the inhibition of monoamine oxidase (MAO) enzymes.
- Analgesic Effects : Preliminary research suggests potential analgesic properties, possibly linked to its interaction with pain pathways in the central nervous system.
The biological mechanisms through which 1-(2-Bromophenyl)ethyl(methyl)amine exerts its effects can be summarized as follows:
- Receptor Modulation : The compound may act as a partial agonist or antagonist at certain neurotransmitter receptors, impacting synaptic transmission.
- Enzyme Inhibition : Potential inhibition of enzymes such as MAO could lead to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to mood-enhancing effects.
- Electrophilic Reactivity : The bromine atom may facilitate reactions with nucleophiles in biological systems, altering cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs. Here are notable findings:
Synthesis and Chemical Behavior
1-(2-Bromophenyl)ethyl(methyl)amine can be synthesized through various methods that emphasize its functional groups' reactivity. Common synthetic routes include:
- N-Alkylation Reactions : Utilizing alkyl halides to introduce the ethyl group.
- Reduction Reactions : Converting suitable precursors through reduction techniques to yield the final amine product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
